molecular formula C11H7ClN2O B1403654 3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde CAS No. 1404373-80-3

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Cat. No. B1403654
M. Wt: 218.64 g/mol
InChI Key: IJSUAAQWBCIVJS-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural and Molecular Studies

  • Chemical Structure and Molecular Arrangement : The study by Trilleras et al. (2014) demonstrates the synthesis of a compound involving 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde and explores its chemical structure. The compound forms hydrogen-bonded chains and sheets through π-π stacking interactions, indicating its potential in molecular assembly and structural chemistry applications (Trilleras, Utria, Cobo, & Glidewell, 2014).

  • Formation of Complexes with Metal Ions : Venkatraman et al. (2007) describe the formation of a diorganotin(IV) complex with pyrazine-2-carbaldehyde 4-ethylthiosemicarbazone, derived from 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. This complex displays a distorted octahedron around the Sn atom, indicating potential uses in inorganic chemistry and materials science (Venkatraman, Sitole, Adams, Cameron, & Fronczek, 2007).

Synthesis and Characterization of Derivatives

  • Synthesis of Pyrazolines : Loh et al. (2013) explored the synthesis of various N-substituted pyrazolines using 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. This study provides insights into the chemical reactions and structural characterizations of pyrazoline derivatives, useful in the field of organic chemistry (Loh, Quah, Chia, Fun, Sapnakumari, & Narayana, 2013).

  • Development of Bipyrazoles : Kumar et al. (2019) investigated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles. The study highlights the synthesis process and molecular structures, providing a basis for developing novel organic compounds (Kumar, Yathirajan, Manju, Kalluraya, & Rathore, 2019).

Applications in Material Science and Chemistry

  • Molecular Synthesis Under Specific Conditions : The research by Trilleras et al. (2013) focuses on the ultrasonics promoted synthesis of dihydropyrazoles derivatives from 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. This method offers advantages like shorter reaction times and higher yields, significant in material science and green chemistry (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).

Biological and Pharmacological Research

  • Exploring Antimicrobial Properties : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives including a compound related to 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. These compounds displayed antimicrobial activity, indicating potential applications in pharmacology and biotechnology (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(4-chlorophenyl)pyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSUAAQWBCIVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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